Ethyl 6-(furan-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Description
Ethyl 6-(furan-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C22H26N4O5 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 6-(furan-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core, which is known for its diverse biological activities. The presence of a furan ring and a piperazine moiety enhances its pharmacological profile. The molecular formula is C22H31N3O4, indicating a substantial molecular weight that may influence its bioavailability and activity.
Property | Value |
---|---|
Molecular Formula | C22H31N3O4 |
Molecular Weight | 375.51 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidines have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study evaluating the cytotoxic effects of tetrahydropyrimidine derivatives, one compound demonstrated an IC50 value of 5.31 µM against the A549 lung cancer cell line, suggesting potent activity against tumor proliferation .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds with piperazine structures have been studied for their activity as serotonin receptor antagonists, which may contribute to their efficacy in treating anxiety and depression.
Research Findings:
A derivative similar to this compound was found to exhibit selective binding affinity for the 5-HT2A serotonin receptor, implicating its potential use in psychiatric disorders .
Antimicrobial Activity
The compound's structure may also confer antimicrobial properties. Research has shown that furan-containing compounds can exhibit antibacterial and antifungal activities.
Study Example:
In vitro tests demonstrated that certain furan derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The interaction with neurotransmitter receptors may lead to altered signaling pathways associated with mood regulation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibition of metabolic enzymes in cancer cells |
Receptor Modulation | Interaction with serotonin receptors |
Apoptosis Induction | Triggering programmed cell death in tumor cells |
Properties
Molecular Formula |
C22H26N4O5 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl 4-(furan-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H26N4O5/c1-3-30-21(28)18-19(17-8-5-13-31-17)23-22(24-20(18)27)26-11-9-25(10-12-26)15-6-4-7-16(14-15)29-2/h4-8,13-14,18-19H,3,9-12H2,1-2H3,(H,23,24,27) |
InChI Key |
MIEAOWDLYIVPHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C4=CC=CO4 |
Origin of Product |
United States |
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